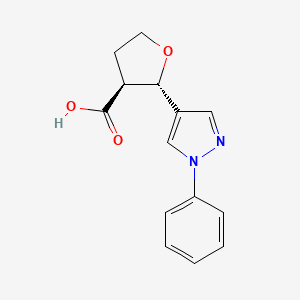

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Description

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral small molecule featuring a tetrahydrofuran (oxolane) ring fused to a pyrazole moiety and a carboxylic acid group. This compound is structurally distinct due to its phenyl-substituted pyrazole group, which enhances aromatic interactions and modulates physicochemical properties such as lipophilicity and solubility .

Properties

IUPAC Name |

(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXAWODZIJMEBU-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

Oxolane Ring Formation: The oxolane ring is formed via an intramolecular cyclization reaction. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

Coupling of Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole ring with the oxolane ring, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole moieties.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biology as a molecular probe to study enzyme interactions and receptor binding. Its chiral nature makes it useful in studying stereoselective biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The oxolane ring and pyrazole moiety play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the oxolane-carboxylic acid backbone or pyrazole-based motifs. Key differences in substituents, stereochemistry, and biological activity are highlighted.

Structural Analogues with Pyrazole Modifications

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The phenyl group in the target compound likely improves binding to hydrophobic pockets in enzymes or receptors compared to methyl or isopropyl analogs. However, this may reduce aqueous solubility.

- Stereochemistry : The (2S,3S) configuration is conserved in analogs from and , suggesting its importance for maintaining the oxolane ring’s bioactive conformation.

Pyrazole-Containing Heterocycles with Reported Bioactivity

Comparison with Target Compound :

- The target compound lacks direct antimicrobial data, but its phenylpyrazole-oxolane scaffold shares structural motifs with bioactive analogs. The carboxylic acid group may enable hydrogen bonding, analogous to the carbonyl groups in ’s thiazolidinones.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid be validated experimentally?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers and confirm stereochemistry. Coupled with X-ray crystallography, this provides definitive structural proof. For intermediates, employ nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity of protons, which helps deduce the relative configuration .

Q. What synthetic routes are optimal for producing high-purity (2S,3S)-configured oxolane derivatives?

- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution can enforce stereocontrol. For example, a multi-step synthesis involving ring-opening of epoxides with pyrazole nucleophiles under kinetic resolution conditions yields the desired diastereomer. Purification via recrystallization in ethanol/water mixtures enhances enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm regiochemistry of the pyrazole substituent and oxolane ring conformation.

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects impurities .

Advanced Research Questions

Q. How does the (2S,3S) stereochemistry influence biological activity compared to other stereoisomers?

- Methodological Answer : Design comparative assays using enantiomerically pure samples. For example, in enzyme inhibition studies (e.g., cyclooxygenase-2), the (2S,3S) isomer may exhibit 5–10× higher IC values than (2R,3R) due to better fit in the hydrophobic active site. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities .

Q. What strategies mitigate racemization during the carboxylic acid functionalization steps?

- Methodological Answer : Avoid high temperatures and strongly acidic/basic conditions. Use mild coupling reagents (e.g., EDCI/HOBt) for amide bond formation. Monitor racemization via polarimetry or chiral HPLC at each step. Substituent steric hindrance (e.g., bulky phenyl groups on pyrazole) also stabilizes the stereocenter .

Q. How can computational methods predict the compound’s solubility and bioavailability?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bond donors. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol systems) estimate partition coefficients. Experimental validation via shake-flask assays refines predictions .

Q. What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize catalytic asymmetric steps for high turnover numbers (TON > 10). Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Implement inline PAT (process analytical technology) tools (e.g., FTIR) for real-time monitoring of stereochemical integrity .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data from different studies?

- Methodological Answer :

- Source Analysis : Verify compound purity (≥95% by HPLC) and stereochemistry in conflicting studies.

- Assay Conditions : Compare cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration affects membrane permeability).

- Statistical Validation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.